VU0155041

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

VU0155041 is a synthetic organic compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has shown potential in the research of neurological disorders, particularly Parkinson’s disease, due to its ability to modulate glutamate neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

VU0155041 is synthesized through a series of chemical reactions involving the formation of a cyclohexanecarboxylic acid derivative. The synthetic route typically involves the following steps:

Formation of the cyclohexane ring: The initial step involves the formation of a cyclohexane ring structure.

Introduction of functional groups: Functional groups such as carboxylic acid and amide are introduced to the cyclohexane ring.

Chlorination: The final step involves the chlorination of the aromatic ring to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The production process involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

VU0155041 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions, particularly involving the aromatic ring, are common for modifying the compound’s structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation reagents such as chlorine or bromine are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Parkinson's Disease

VU0155041 has demonstrated antiparkinsonian effects in preclinical rodent models. Studies have shown that it significantly decreases haloperidol-induced catalepsy and reverses reserpine-induced akinesia. The compound's efficacy is attributed to its ability to enhance mGluR4 activity, providing a novel therapeutic avenue for managing Parkinson's disease symptoms .

| Study | Model | Dose | Effect |

|---|---|---|---|

| Haloperidol-induced catalepsy | Rodent | 31-92 nmol | Significant decrease in catalepsy |

| Reserpine-induced akinesia | Rodent | 316 nmol | Significant reversal of akinesia |

Autism Spectrum Disorders

In studies involving valproic acid (VPA)-exposed rats, this compound was assessed for its ability to restore long-term potentiation (LTP) in the hippocampus. However, results indicated that this compound did not alleviate LTP impairment but instead decreased synaptic plasticity in VPA-exposed animals. This unexpected outcome suggests that while this compound interacts with mGluR4, it may also interfere with other physiological processes related to synaptic function .

| Study | Model | Dose | Effect |

|---|---|---|---|

| VPA-exposed rats | Rodent | 50 μg | Decreased PS LTP |

Fragile X Syndrome

Research has indicated that this compound can ameliorate motor learning and social deficits in Fmr1 knockout mice, a model for Fragile X syndrome. The compound restored normal synaptic function and improved behavioral outcomes in tasks assessing motor skills and social interaction .

| Study | Model | Effect |

|---|---|---|

| Fmr1 knockout mice | Rodent | Improved motor learning and social behavior |

Addiction and Reward Processing

This compound has been shown to influence reward-related behaviors by facilitating extinction learning in morphine-conditioned place preference models. Its administration reduced the extinction period required for conditioned responses, suggesting potential applications in treating addiction .

| Study | Model | Effect |

|---|---|---|

| Morphine-conditioned place preference | Rat | Reduced extinction period |

Case Study 1: Antiparkinsonian Effects

A study investigated the effects of this compound on haloperidol-induced catalepsy in rodents. The results demonstrated significant reductions in cataleptic behavior at specific doses, supporting its potential as a treatment for Parkinson's disease.

Case Study 2: Fragile X Syndrome

In a behavioral assessment involving Fmr1 knockout mice, this compound administration led to marked improvements in motor learning tasks and social interactions. This highlights its promise as a therapeutic agent for neurodevelopmental disorders.

Mechanism of Action

VU0155041 exerts its effects by binding to the metabotropic glutamate receptor subtype 4 (mGluR4) at a site distinct from the glutamate binding site. This binding enhances the receptor’s response to glutamate, leading to increased neurotransmission. The compound’s action involves modulation of glutamate pathways, which play a crucial role in neurological functions and disorders .

Comparison with Similar Compounds

Similar Compounds

PHCCC: Another positive allosteric modulator of mGluR4, but VU0155041 is more potent and selective.

VU0364770: A similar compound with positive allosteric modulation properties for mGluR4.

VU0418506: Another compound in the same class, used for similar research purposes.

Uniqueness

This compound is unique due to its high potency and selectivity for mGluR4 compared to other similar compounds. It also shows limited blood-brain barrier permeability, making it suitable for specific neurological research applications .

Biological Activity

VU0155041 is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), which has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant research findings.

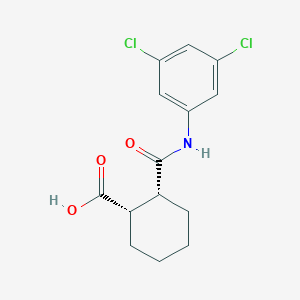

- Chemical Name: cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid sodium salt

- CAS Number: 1259372-69-4

- Purity: ≥98%

- Molecular Formula: C14H14Cl2NNaO3

This compound acts as a positive allosteric modulator at mGluR4 receptors, enhancing the receptor's response to glutamate without directly activating the receptor itself. This modulation can lead to neuroprotective effects and improvements in motor function in preclinical models of Parkinson's disease.

Parkinson's Disease Models

Research has demonstrated that this compound exhibits significant neuroprotective effects in rodent models of Parkinson's disease. Key findings include:

- Histological Protection: In a study involving unilateral 6-hydroxydopamine (6-OHDA) lesions, this compound treatment resulted in approximately 40% histological protection against neuronal loss in the substantia nigra .

- Motor Function Preservation: Behavioral tests indicated that this compound significantly preserved motor function following neurotoxic lesions, as evidenced by improved performance in tests such as the cylinder test and amphetamine-induced rotations .

- Inflammatory Response Reduction: Treatment with this compound also reduced levels of inflammatory markers in the brains of treated animals, suggesting an anti-inflammatory effect .

Dose-Response Relationship

A detailed analysis of dose-response relationships indicated that varying doses of this compound (10–100 nmol) administered prior to and following lesioning produced significant protective effects, with optimal efficacy observed at specific concentrations .

Structural Insights

Recent studies utilizing cryo-electron microscopy have elucidated the structural basis for the interaction between this compound and mGluR4. These studies revealed that this compound binds within a unique allosteric pocket on the receptor, influencing its conformational state and enhancing its signaling capabilities when activated by glutamate .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the foundational steps to design a reproducible experimental protocol for studying VU0155041’s pharmacological effects?

Begin by defining clear objectives (e.g., dose-response relationships, off-target effects) and selecting appropriate controls (e.g., vehicle, positive/negative controls). Use validated assays to measure activity, and document synthesis methods, purity verification (e.g., NMR, HPLC), and storage conditions to ensure reproducibility. Reference established protocols from peer-reviewed studies to align with best practices .

Q. How should researchers structure a literature review to identify gaps in this compound’s mechanistic studies?

Systematically search databases (e.g., PubMed, Scopus) using keywords like "this compound AND receptor modulation" and filter by study type (e.g., in vitro, in vivo). Use tools like PRISMA to map existing findings and highlight discrepancies (e.g., conflicting binding affinity data). Prioritize recent studies but include seminal works to trace theoretical evolution .

Q. What criteria ensure the selection of appropriate biological models for this compound experiments?

Choose models (cell lines, animal models) that express the target receptor or pathway. Validate specificity using knockout models or siRNA silencing. Consider ethical guidelines and feasibility (e.g., cost, scalability) while aligning with research objectives .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s efficacy across different experimental systems?

Conduct meta-analyses to compare variables like dosage, model systems, and assay conditions. Replicate critical experiments under standardized protocols, and use statistical tools (e.g., ANOVA with post hoc tests) to assess variability. Explore confounding factors (e.g., batch-to-batch compound variability, solvent interactions) .

Q. What methodological frameworks integrate this compound’s mechanism into broader receptor modulation theories?

Link findings to established frameworks (e.g., allosteric modulation kinetics, signaling cascade models). Use computational tools (e.g., molecular docking, MD simulations) to predict binding modes and validate experimentally via mutagenesis. Cite foundational theories to contextualize novel insights .

Q. Which statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

Apply sigmoidal curve fitting (e.g., Hill equation) to calculate EC50/IC50 values. Use Bayesian models to account for uncertainty in low-sample studies. Validate robustness via bootstrapping or sensitivity analyses .

Q. How can in silico and in vitro methods be combined to optimize this compound’s therapeutic index?

Perform virtual screening to predict off-target interactions, followed by high-throughput in vitro assays (e.g., radioligand binding, functional cAMP assays). Cross-validate hits using cheminformatics tools (e.g., QSAR models) and prioritize compounds with low cytotoxicity in secondary assays .

Q. What strategies mitigate bias when assessing this compound’s chronic effects in longitudinal studies?

Implement blinding for data collection and analysis. Use stratified randomization for treatment groups and adjust for attrition bias using intention-to-treat analysis. Pre-register hypotheses and analytical plans to reduce HARKing (Hypothesizing After Results are Known) .

Q. Methodological Challenges and Solutions

Q. How do researchers balance specificity and sensitivity in assays measuring this compound’s activity?

Optimize assay parameters (e.g., incubation time, substrate concentration) via pilot studies. Use orthogonal assays (e.g., fluorescence-based and electrophysiology) to confirm results. Validate against known agonists/antagonists to establish dynamic range .

Q. What protocols ensure robust validation of this compound’s purity and stability in long-term studies?

Perform accelerated stability testing under varying temperatures/pH levels. Monitor degradation via LC-MS and quantify impurities using calibrated standards. Document batch-specific data in supplementary materials for peer review .

Citations

- Basic questions focus on foundational experimental design and literature synthesis.

- Advanced questions address data reconciliation, theoretical integration, and complex statistical analysis.

- Methodological answers emphasize reproducibility, validation, and alignment with scientific frameworks.

Properties

Molecular Formula |

C14H15Cl2NO3 |

|---|---|

Molecular Weight |

316.2 g/mol |

IUPAC Name |

(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m1/s1 |

InChI Key |

VSMUYYFJVFSVCA-NEPJUHHUSA-N |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |

Canonical SMILES |

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |

Synonyms |

VU 0155041 VU-0155041 VU0155041 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.